triazóis

Triazoles are a class of heterocyclic compounds characterized by the presence of a three-membered ring containing one nitrogen atom and two carbon atoms, with at least one additional nitrogen atom. These versatile molecules exhibit a wide range of biological activities and have been widely studied for their potential applications in various fields.

In pharmaceuticals, triazoles are particularly noted for their antifungal properties due to the potent activity against Candida species. Drugs such as fluconazole and itraconazole belong to this class, making them essential treatments for fungal infections. Additionally, some triazoles show promising anti-cancer effects by interfering with DNA replication or inducing apoptosis in cancer cells.

Furthermore, triazoles are extensively utilized as intermediates in the synthesis of other pharmaceuticals and agrochemicals due to their synthetic versatility. Their unique chemical structure allows for diverse functional groups that can be introduced, enabling the development of novel compounds with specific biological properties.

The broad spectrum of applications, combined with their structural diversity, makes triazoles a critical component in modern medicinal chemistry and drug discovery efforts.

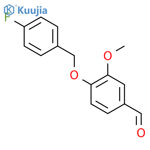

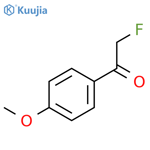

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

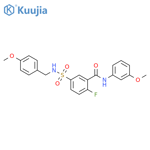

|

4-2-(diethylamino)ethyl-4H-1,2,4-triazole-3-thiol | 123799-96-2 | C8H16N4S |

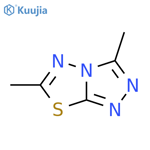

|

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 3,6-dimethyl- | 118801-82-4 | C5H6N4S |

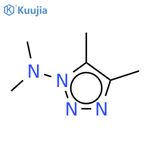

|

N,n,4,5-tetramethyltriazol-1-amine | 106074-29-7 | C6H12N4 |

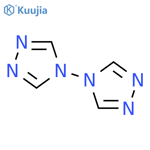

|

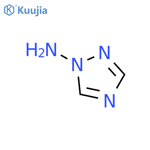

atrz | 16227-15-9 | C4H4N6 |

|

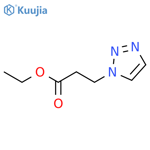

1H-1,2,3-Triazole-1-propanoic acid, ethyl ester | 4332-48-3 | C7H11N3O2 |

|

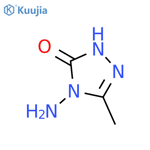

3H-1,2,4-Triazol-3-one, 4-amino-2,4-dihydro-5-methyl- | 4194-37-0 | C3H6N4O |

|

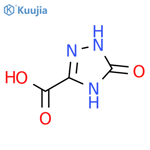

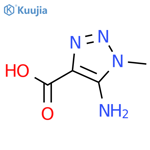

5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | 4538-16-3 | C3H3N3O3 |

|

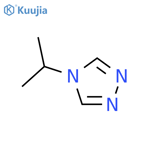

4H-1,2,4-Triazole, 4-(1-methylethyl)- | 24463-56-7 | C5H9N3 |

|

1H-1,2,4-triazol-1-amine | 24994-60-3 | C2H4N4 |

|

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid | 24660-65-9 | C4H6N4O2 |

Literatura Relacionada

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

Fornecedores recomendados

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

-

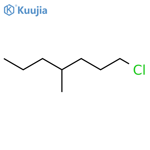

1-Chloro-4-methylheptane Cas No: 128399-61-1

1-Chloro-4-methylheptane Cas No: 128399-61-1 -

-

-